molecular formula C19H16N2O5S B2547142 Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 897734-15-5

Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2547142
CAS No.: 897734-15-5
M. Wt: 384.41
InChI Key: DZANXKVWLSHFCL-VXPUYCOJSA-N
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Description

Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines elements of benzodioxine and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of the benzodioxine and benzothiazole intermediates. These intermediates are then coupled through a series of reactions, including condensation and esterification, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
  • 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
  • 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Uniqueness

What sets Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate apart from these similar compounds is its unique combination of benzodioxine and benzothiazole moieties

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-24-17(22)10-21-12-6-2-5-9-16(12)27-19(21)20-18(23)15-11-25-13-7-3-4-8-14(13)26-15/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZANXKVWLSHFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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